molecular formula C18H19N5O2 B2754480 6-(4-ethoxybenzyl)-3-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-5(4H)-one CAS No. 905765-09-5

6-(4-ethoxybenzyl)-3-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-5(4H)-one

Cat. No. B2754480
CAS RN: 905765-09-5
M. Wt: 337.383
InChI Key: SUVPBOYUTHEURW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-ethoxybenzyl)-3-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a triazine derivative that has shown promising results in various research studies.

Scientific Research Applications

Crystal Structure and Pest Control

The compound 6-(4-ethoxybenzyl)-3-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-5(4H)-one has been explored for its crystal structure and potential applications in pest control. The asymmetric unit comprises two independent molecules with specific dihedral angles between the pyridinyl and triazinyl ring planes. These structural features contribute to its efficacy as an antifeedant in pest control, showcasing its potential in agricultural applications (Jeon et al., 2015).

Anticancer Evaluation

Another area of research involving derivatives of this compound is in the synthesis and anticancer evaluation. Derivatives have been synthesized and screened for their anticancer activity against various cancer types. This research is pivotal in understanding the compound's potential role in developing novel cancer therapies (Bekircan et al., 2008).

Development of Cyclic Dipeptidyl Ureas

The compound is also a key player in the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas. This research provides insights into new classes of pseudopeptidic [1,2,4]triazines, which could have implications in various biochemical and pharmaceutical applications (Sañudo et al., 2006).

Antimicrobial Activities

Research into the antimicrobial activities of derivatives of this compound has been extensive. Synthesized compounds have shown good to moderate activities against various strains of bacteria and fungi, indicating its potential in developing new antimicrobial agents (Bektaş et al., 2007).

Synthesis of Pyridine Derivatives

The compound is also instrumental in the synthesis of new pyridine derivatives. These derivatives, established through various synthesis methods and structural analyses, have showcased variable and modest antimicrobial activity, further expanding the compound's potential in medical chemistry (Patel et al., 2011).

properties

IUPAC Name

6-[(4-ethoxyphenyl)methyl]-3-(pyridin-3-ylmethylamino)-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-2-25-15-7-5-13(6-8-15)10-16-17(24)21-18(23-22-16)20-12-14-4-3-9-19-11-14/h3-9,11H,2,10,12H2,1H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVPBOYUTHEURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-ethoxybenzyl)-3-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-5(4H)-one

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